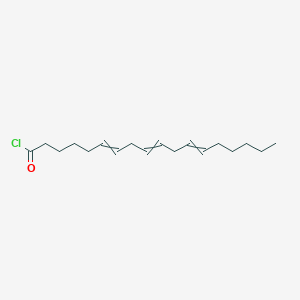
Octadeca-6,9,12-trienoyl chloride
Overview
Description
Octadeca-6,9,12-trienoyl chloride, also known as 6,9,12-Octadecatrienoyl chloride, (Z,Z,Z)-, (6Z,9Z,12Z)-6,9,12-Octadecatrienoyl chloride, γ-Linolenoyl chloride, (Z,Z,Z)-Octadeca-6,9,12-trienoyl chloride, is a product in the category of FA Chlorides . It has a molecular formula of C18H29ClO and a molecular weight of 296.88 .
Synthesis Analysis
This compound serves as a versatile reagent for synthesizing organic compounds with various applications, including drug discovery and materials science.Molecular Structure Analysis
The molecule contains a total of 48 bonds. There are 19 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, and 1 acyl halogenide (aliphatic) .Chemical Reactions Analysis
A solution of z,z,z-octadeca-6,9,12-trienoyl chloride in methylene chloride was added dropwise to a cooled solution of N-hydroxysuccinimide and triethylamine in methylene chloride .Scientific Research Applications
Synthesis Applications
- 1,10-Phenanthroline Esters : Octadeca-6,9,12-trienyl 3,4,7,8-tetramethyl-1,10-phenanthroline-2-carboxylate and related compounds have been synthesized, indicating its utility in organic synthesis (Holan & Wernert, 1987).
Biological and Chemical Studies
- Oxidation in Red Algae : Enzymatic oxidation of octadeca-6,9,12-trienoic acid in red algae Lithothamnion corallioides has been studied, revealing insights into the structural and stereochemical aspects of fatty acids (Hamberg, 1993).
- Anti-inflammatory Properties : A galactolipid containing octadeca-6,9,12-trienoic acid from Rosa canina exhibits anti-inflammatory effects, inhibiting chemotaxis of human peripheral blood neutrophils (Larsen et al., 2003).
- Dietary Influence on Fatty Acid Composition : Studies on rats show that dietary levels of octadeca-6,9,12-trienoic acid influence the fatty acid composition of liver lipids, indicating its nutritional significance (Sprecher, 1974).
Chemical Properties and Analysis
- Lipid Studies : The chemical shifts and longitudinal relaxation times of octadeca-6,9,12-trienoic acid derivatives in chloroplast membranes have been analyzed, contributing to our understanding of plant lipid biochemistry (Johns et al., 1977).
- Desaturation Studies : Research on the oxidative desaturation of various fatty acids including octadeca-6,9,12-trienoic acid helps in understanding lipid metabolism (Brenner & Peluffo, 1966).
Chemical Synthesis and Analysis
- Synthesis of Fluorescent Sensors : A fluorescent sensor based on fluorescein octadecyl ether octadecyl ester (FODEE) was developed for the determination of phenols in aqueous solutions, showcasing the potential for analytical applications (Chan et al., 1997).
Future Directions
Octadeca-6,9,12-trienoyl chloride has been used in the formation of easily accessible hydrogen-bonded columnar discotic liquid crystals (LCs) based on tris-benzoimi-dazolyl benzene (TBIB) and commercially available fatty acids . By increasing the length of the fatty acid, the temperature range of liquid crystallinity was tuned . Introducing double bonds in octadecanoic acid lowered the crystallization temperature and increased the temperature range of the mesophase . Furthermore, a polymerizable LC phase was obtained from mixtures of TBIB with a methacrylate-bearing fatty acid, providing an approach for the fabrication of nanoporous polymer films if the methacrylate groups are polymerized .
Mechanism of Action
Biochemical Pathways
It’s worth noting that the compound is a type of fatty acid chloride , which suggests it may be involved in lipid metabolism or other related biochemical pathways.
Pharmacokinetics
Its physical and chemical properties such as its molecular weight of 29688 and boiling point of 382.86ºC could influence its pharmacokinetic profile.
Action Environment
The action of Octadeca-6,9,12-trienoyl chloride could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it has a specific storage condition in a refrigerator . Other factors such as pH and the presence of other compounds could also potentially influence its action, efficacy, and stability.
properties
IUPAC Name |
octadeca-6,9,12-trienoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAVGFJWXMUHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708756 | |
| Record name | Octadeca-6,9,12-trienoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54562-14-0 | |
| Record name | Octadeca-6,9,12-trienoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Linolenoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate](/img/structure/B1505524.png)




